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Compound Name: n-Allylformamide

Cat. No.: B096785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The formamide moiety is a crucial pharmacophore in a multitude of therapeutic agents. Its

unique hydrogen bonding capabilities and structural simplicity make it an attractive component

in drug design. Among the various substituted formamides, n-Allylformamide is emerging as a

compound of significant interest. This technical guide provides an in-depth overview of the

synthesis, potential applications, and key experimental data related to n-Allylformamide and

its close structural analogs, offering a valuable resource for researchers in medicinal chemistry

and drug development.

Synthesis of n-Allylformamide
A straightforward and efficient catalyst-free method for the N-formylation of amines, including

allyl amine to produce n-Allylformamide, has been developed. This approach utilizes the

reductive formylation of CO2 with sodium borohydride.

Experimental Protocol: Catalyst-Free N-formylation
General Procedure:

To a solution of allyl amine (1.751 mmol) in a suitable formamide-based solvent, sodium

borohydride (1.0 equivalent, 66.24 mg) is added. The reaction mixture is stirred under a CO2

atmosphere (balloon pressure) at a specified temperature and for a designated time. Upon

completion, the reaction is quenched with the addition of water and extracted with an organic
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solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product

is purified by column chromatography to yield n-Allylformamide.[1]

Quantitative Data for Synthesis of n-Allylformamide

Reactant Reagent Solvent Yield Reference

Allyl amine NaBH4, CO2
Formamide-

based
86% [1]

Potential Therapeutic Applications
While direct and extensive research on the medicinal chemistry applications of n-
Allylformamide is still emerging, significant insights can be drawn from studies on its close

structural analog, N-methylformamide (NMF). The biological activities of NMF suggest

promising avenues for the exploration of n-Allylformamide and its derivatives.

Anticancer Activity
N-methylformamide has demonstrated a broad spectrum of preclinical antitumor activity.[2][3] It

has shown efficacy against colon, mammary, and lung tumor xenografts.[3] Furthermore, NMF

has been investigated as a chemosensitizer and radiosensitizer, potentially enhancing the

efficacy of existing cancer therapies.[3][4] A noncytotoxic dose of NMF was found to sensitize

the HT-29 human colon carcinoma cell line to the cytotoxic effects of both adriamycin and

cisplatin.[4]

Quantitative Data: Chemosensitization by N-methylformamide

Cell Line
Combination
Therapy

Effect Reference

HT-29 (Colon

Carcinoma)

NMF (170 mM) +

Adriamycin

Sensitization to lethal

activity
[4]

HT-29 (Colon

Carcinoma)

NMF (170 mM) +

Cisplatin

Sensitization to lethal

activity
[4]
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The proposed mechanisms for NMF's anticancer effects include the depletion of cellular

glutathione, alterations in the cell membrane, and modulation of proto-oncogene expression.[3]

One study indicated that NMF exposure leads to an increase in cell volume and enhances the

surface expression of integrin molecules (VLA2, VLA5, and VLA6) on HT-29 cells by 30% to

40%.[4] This suggests that the plasma membrane may be a key target in its mechanism of

action.

Potential Mechanisms of N-methylformamide's Anticancer Activity
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Caption: Potential mechanisms of NMF's anticancer effects.

Anti-inflammatory and Neuroprotective Potential
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Formamide derivatives have been investigated for their role in treating inflammatory conditions

like osteoarthritis. Specifically, N-hydroxyformamides have been identified as inhibitors of

ADAM-TS4, a key enzyme in the degradation of cartilage.[5] This highlights the potential for n-
Allylformamide derivatives to be developed as anti-inflammatory agents.

Furthermore, dysfunction of cellular recycling processes, particularly within lysosomes, has

been implicated in a range of neurodegenerative diseases.[6] While no direct studies link n-
Allylformamide to neuroprotection, the broader class of small molecules that can modulate

cellular clearance mechanisms is of high interest in this therapeutic area. The development of

novel therapies for conditions like Alzheimer's and Parkinson's disease often involves exploring

compounds that can mitigate the buildup of toxic cellular waste.[6]

Pharmacokinetics and Toxicology
Understanding the pharmacokinetic and toxicological profile of a compound is critical for its

development as a therapeutic agent. While specific data for n-Allylformamide is limited,

extensive studies on N-methylformamide and the related solvent N,N-dimethylformamide

(DMF) provide valuable insights.

Pharmacokinetics of N-methylformamide
Phase I clinical trials of NMF have provided key pharmacokinetic parameters in humans. The

oral bioavailability of NMF is high, at approximately 87-95%.[2][3]

Quantitative Pharmacokinetic Data for N-methylformamide in Humans
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Parameter Value
Route of
Administration

Reference

Oral Bioavailability 87% Oral [2]

Peak Plasma

Concentration (Cmax)
0.46 mmol/L Oral (600 mg/m²) [2]

Peak Plasma

Concentration (Cmax)
2.78 mmol/L IV (2000 mg/m²) [2]

Alpha Half-life (t½α) 10 ± 2 min IV [2]

Beta Half-life (t½β) 732 ± 93 min IV [2]

Volume of Distribution

(Central)
13.8 ± 1.1 L/m² IV [2]

Volume of Distribution

(Steady State)
18.7 ± 1.1 L/m² IV [2]

Plasma Clearance 19.1 ± 2.1 mL/min/m² IV [2]

Metabolically, NMF is converted in vivo to N-acetyl-S-(N-methylcarbamoyl)cysteine through

oxidation at the formyl carbon, which produces a reactive intermediate.[7]
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Metabolic Pathway of N-methylformamide
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Caption: Metabolic activation of N-methylformamide.

Toxicology
The primary dose-limiting toxicity observed for NMF in preclinical and clinical studies is

reversible hepatotoxicity.[2][3] In humans, other significant side effects include a generalized

malaise syndrome, nausea, and vomiting.[3] Studies on the structurally related compound

formamide in rats and mice showed no evidence of carcinogenic activity in rats, but clear

evidence of carcinogenic activity (hemangiosarcoma of the liver) in male mice at higher doses.

[8]
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Summary of Toxicological Findings for Formamide and N,N-Dimethylformamide

Compound Species Route Key Findings Reference

Formamide F344/N Rats Gavage

No evidence of

carcinogenic

activity

[8]

Formamide B6C3F1 Mice Gavage

Clear evidence

of carcinogenic

activity in males

(liver

hemangiosarcom

a)

[8]

N,N-

Dimethylformami

de

F344/N Rats &

B6C3F1 Mice
Inhalation

Hepatocellular

injury at

concentrations of

200 ppm and

above in rats

[9]

Conclusion and Future Directions
n-Allylformamide represents a promising, yet underexplored, scaffold in medicinal chemistry.

Based on the significant preclinical and early clinical data from its close analog, N-

methylformamide, there is a strong rationale for investigating n-Allylformamide and its

derivatives for a range of therapeutic applications, most notably in oncology. The allyl group

offers a site for further chemical modification, potentially allowing for the fine-tuning of

pharmacokinetic properties and the exploration of novel mechanisms of action.

Future research should focus on the direct evaluation of n-Allylformamide's biological activity

in relevant cancer cell lines and animal models. Furthermore, the synthesis and screening of a

library of n-Allylformamide derivatives could lead to the identification of novel drug candidates

with improved potency and safety profiles. The detailed experimental protocols and quantitative

data presented in this guide provide a solid foundation for researchers to embark on the

exploration of this promising area of medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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